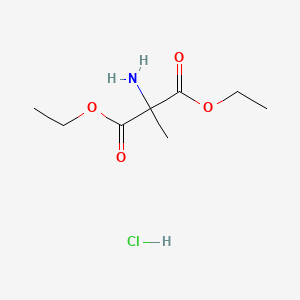![molecular formula C25H19N3O6S B2730895 N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-06-4](/img/no-structure.png)
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H19N3O6S and its molecular weight is 489.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds with similar structural frameworks, such as those involving substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, showcases the synthetic versatility and potential pharmacological relevance of quinazoline derivatives. The methodology typically involves a one-step reaction from readily available starting materials, indicating a straightforward approach to complex heterocyclic systems (Chau, Saegusa, & Iwakura, 1982).
Polymer Science
In polymer science, the structural motifs found in quinazoline derivatives have been applied in the synthesis of poly(ester amide)s, demonstrating the compound's potential utility in creating novel polymeric materials. These studies focus on polymerization reactions involving cyclic imino ethers, particularly with aromatic bis(oxazolines), to form high-molar mass polymers with varied thermal properties (Lustoň et al., 2007).
Medicinal Chemistry
While direct applications in medicinal chemistry of the specified compound were not found, related research on quinazoline derivatives highlights their potential in drug discovery. For instance, heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, indicating the broader pharmacological interest in quinazoline frameworks for developing new therapeutic agents (Norman et al., 1996).
Material Science
The synthesis of materials with specific photophysical properties also leverages quinazoline derivatives. These compounds are utilized in the development of photosensitive poly(benzoxazole), demonstrating the potential of quinazoline and its derivatives in creating advanced materials for photopolymerization applications (Ebara, Shibasaki, & Ueda, 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with two equivalents of 5-formylbenzo[d][1,3]dioxole followed by thioamide formation and carboxamide formation.", "Starting Materials": [ "2-amino-4-oxo-3,4-dihydroquinazoline", "5-formylbenzo[d][1,3]dioxole", "thioacetic acid", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diisopropylethylamine", "triethylamine", "acetic anhydride", "dimethylformamide", "chloroform", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-3,4-dihydroquinazoline with 5-formylbenzo[d][1,3]dioxole in the presence of N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in dimethylformamide to form N-(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 2: Repeat step 1 to obtain N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 3: Thioamide formation by reacting N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-amino-4-oxo-3,4-dihydroquinazoline with thioacetic acid in the presence of triethylamine and chloroform to form N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2-amino-4-oxo-3,4-dihydroquinazoline.", "Step 4: Carboxamide formation by reacting N,N'-bis(5-formylbenzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-2-amino-4-oxo-3,4-dihydroquinazoline with acetic anhydride and diisopropylethylamine in the presence of methanol and water to form N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
451467-06-4 |
分子式 |
C25H19N3O6S |
分子量 |
489.5 |
IUPAC名 |
N,3-bis(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H19N3O6S/c29-23(26-10-14-1-5-19-21(7-14)33-12-31-19)16-3-4-17-18(9-16)27-25(35)28(24(17)30)11-15-2-6-20-22(8-15)34-13-32-20/h1-9H,10-13H2,(H,26,29)(H,27,35) |
InChIキー |
FKEPBIONXZBABP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2730817.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)


![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)
![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)
![[4,5-Bis-(hydroxymethyl)-4,5-dihydroisoxazole-3-carboxylic acid hydrazide][1-(4-nitrophenyl)piperid-4-one]acetal](/img/structure/B2730826.png)

![(E)-2-(3-(naphthalen-1-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2730831.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-N-(4-chlorophenyl)-2-methyl-1-hydrazinecarboxamide](/img/structure/B2730832.png)

![Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]](/img/structure/B2730835.png)
